1,2-Dibromo-1,1-dichloro-2,2-difluoroethane
Overview
Description
1,2-Dibromo-1,1-dichloro-2,2-difluoroethane is a halogenated hydrocarbon with multiple halogen atoms attached to an ethane backbone. This compound is of interest due to its unique molecular structure, which includes both bromine and chlorine atoms, as well as fluorine substituents. The presence of these different halogens can lead to a variety of chemical behaviors and physical properties.
Synthesis Analysis
The synthesis of related halogenated hydrocarbons often involves the addition or substitution of halogen atoms onto an existing carbon framework. For instance, the synthesis of 1,2-difluoro-1,2-bis(pentafluorophenyl)dichlorane, a compound with a similar halogenated structure, is achieved by the fluorination of chloropentafluorobenzene at elevated temperatures with elemental fluorine . Although the specific synthesis of 1,2-dibromo-1,1-dichloro-2,2-difluoroethane is not detailed in the provided papers, similar methods could potentially be applied.
Molecular Structure Analysis
The molecular structure of halogenated hydrocarbons can be complex due to the presence of multiple isomeric forms. For example, 1,2-difluorotetrachloroethane exists in trans and gauche isomeric forms, with the trans form being more stable . Similarly, 1,1,2-trifluoro-1,2,2-trichloroethane also exhibits isomerism, with the gauche form being more stable than the Cs form . These findings suggest that 1,2-dibromo-1,1-dichloro-2,2-difluoroethane may also exhibit isomerism, which could influence its chemical reactivity and physical properties.
Chemical Reactions Analysis
Halogenated hydrocarbons participate in various chemical reactions, often facilitated by their halogen substituents. For example, the photochemically initiated reaction of 1,2-dibromo-1-chlorotrifluoroethane with chlorotrifluoroethylene results in the formation of several products, including perfluoro-1,3-butadiene and perfluoro-1,3,5-hexatriene . This indicates that 1,2-dibromo-1,1-dichloro-2,2-difluoroethane could also undergo photochemical reactions, potentially leading to interesting and useful products.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated hydrocarbons are influenced by their molecular structure. The bond lengths and angles, as well as the conformational composition, play a significant role in determining these properties. For instance, the molecular structure of 1,2-difluoroethane is characterized by specific bond lengths and angles, and it exists solely in the gauche conformation . The presence of different halogens in 1,2-dibromo-1,1-dichloro-2,2-difluoroethane would likely result in unique physical and chemical properties, such as boiling points, solubility, and reactivity, which would be important to characterize in further studies.
Scientific Research Applications
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Grain Fumigant and Moth Control Agent
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Production of Fluorine-Containing Fine Chemicals
- Field : Chemical Industry
- Application : This compound is a raw material and key intermediate for the production of fluorine-containing textile finishing agents, fluorosurfactants, organic silicon fluorine modified resins and other fluorine containing fine chemicals .
- Results : These products can be used as heat exchange materials, refrigerants, foaming agents, solvents, cleaning agents, polymerisation media, polyolefin and polyurethane expansion agents, gas dielectrics and flame retardants .
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Phase-Transfer Catalyst
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Wood Preservative
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Production of Vinyl Bromide, Plastic and Latex
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Activation of Grignard Reagents
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Formulation of Flame Retardants, Polyester Dyes, Resins and Waxes
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Refrigerant and Cleaning Agent
properties
IUPAC Name |
1,2-dibromo-1,1-dichloro-2,2-difluoroethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Br2Cl2F2/c3-1(5,6)2(4,7)8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIAAMATGHHTAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Br)(F)(F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Br2Cl2F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378799 | |
Record name | 1,2-dibromo-1,1-dichloro-2,2-difluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dibromo-1,1-dichloro-2,2-difluoroethane | |
CAS RN |
558-57-6 | |
Record name | 1,2-dibromo-1,1-dichloro-2,2-difluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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